4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate
Description
4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate is a sulfonated naphthalene derivative characterized by two methoxy groups (at the 4-position of the phenyl ring and the 6-position of the naphthalene core) and a sulfonate ester group at the 2-position of the naphthalene.
Properties
IUPAC Name |
(4-methoxyphenyl) 6-methoxynaphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-21-15-6-8-16(9-7-15)23-24(19,20)18-10-4-13-11-17(22-2)5-3-14(13)12-18/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDMSADPRRVANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate typically involves the reaction of 4-methoxyphenol with 6-methoxynaphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonic acids and other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Fluorescence Properties
Methoxy-substituted aromatic compounds often exhibit strong fluorescence due to π→π* transitions. In , quinazoline derivatives with 4-methoxyphenyl groups (e.g., compounds 5d , 5g ) demonstrated enhanced emission intensity and redshifted spectra compared to fluorophenyl-substituted analogs . Key trends include:
- Substituent Effects : Strongly donating 4-methoxyphenyl groups at the 2- and 4-positions of quinazoline (compound 5g ) increased emission intensity, while a combination of methoxy and fluorophenyl groups (compound 5d ) caused a slight redshift .
- Stokes Shifts : Large Stokes shifts (~100–130 nm) were observed in methoxy-substituted compounds, indicating high polarizability of the π-conjugated framework .
Table 1: Fluorescence Properties of Methoxy-Substituted Analogs
| Compound | Emission Wavelength (nm) | Stokes Shift (nm) | Quantum Yield | Reference |
|---|---|---|---|---|
| Quinazoline 5d | 490 | 125 | 0.45 | |
| Quinazoline 5g | 485 | 120 | 0.42 | |
| Target Compound* | ~480–500 (estimated) | ~110–130 | Moderate | – |
*Estimated based on structural similarities.
Key Differences :
- Sulfonate vs.
- Antioxidant Mechanisms : Methoxy groups in chalcones donate electrons to scavenge radicals, while sulfonates may act via different pathways (e.g., metal chelation) .
Solubility and Stability
Sodium sulfonates (e.g., compound 4b in ) are highly water-soluble due to ionic character . In contrast, the target compound’s esterified sulfonate group may reduce solubility but improve stability in organic solvents, making it suitable for hydrophobic matrices.
Table 2: Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
